3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZSMJYAKOLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts.
Scientific Research Applications
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound featuring a unique imidazo[1,2-a]pyridine structure and bromine and trifluoromethyl groups. The molecular formula is C₉H₄BrF₆N₂ with a molecular weight of approximately 333.03 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and influences its biological activity.
Potential Applications
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine has potential applications in medicinal chemistry as a pharmaceutical agent.
Serotonin Receptor Modulation Research indicates that this compound has potential as a modulator of serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in various neurological processes and disorders.
Antiviral Properties It has demonstrated promising antiviral properties and potent antiviral effects.
Antimicrobial Activities Related compounds have demonstrated antibacterial and antifungal activities in vitro against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Interaction Studies
Interaction studies involving 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine focus on its binding affinity and activity at various biological targets. These studies employ techniques to understand the compound's pharmacological profile and guide further development.
Safety Considerations
Mechanism of Action
The mechanism of action of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : -CF₃ groups reduce electron density, enhancing resistance to electrophilic attacks but may lower fluorescence intensity compared to electron-donating groups (e.g., -NH₂) .
- Halogen Position : Bromine at C3 (as in the target compound) is more reactive in cross-coupling reactions than C2 or C6 positions .
Fluorescence and Photophysical Properties
Imidazo[1,2-a]pyridines exhibit tunable fluorescence, but substituents dictate emission profiles:
- Trifluoromethyl Groups : Introduce electron-withdrawing effects, which may quench fluorescence compared to -CH₃ or -NH₂ substituents .
- Nitro Groups : Destroy fluorescence entirely (observed in related compounds), whereas bromine has a milder effect .
- Comparison with Pyrimidine Analogues : Imidazo[1,2-a]pyrimidines fluoresce 60 nm higher than pyridine derivatives, but the target compound’s dual -CF₃ groups may limit this shift .
Biological Activity
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a compound characterized by its unique imidazo[1,2-a]pyridine structure, which includes bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the realms of virology and pharmacology.
- Molecular Formula : C₉H₄BrF₆N₂
- Molecular Weight : 333.03 g/mol
- Structure : The presence of multiple trifluoromethyl groups enhances lipophilicity, which may significantly influence its biological activity.
Antiviral Properties
Research indicates that 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine exhibits potent antiviral effects. It has been shown to inhibit viral replication in various models, suggesting its potential as an antiviral agent. In particular, studies have highlighted its effectiveness against several viral strains, although specific mechanisms of action are still under investigation.
Modulation of Serotonin Receptors
The compound has been studied for its interaction with serotonin receptors, specifically the 5-HT₂A receptor. This receptor is involved in numerous neurological processes and disorders. Preliminary findings suggest that 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine may act as a modulator of these receptors, which could have implications for treating conditions such as depression and anxiety.
Antibacterial and Antifungal Activities
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, possess antibacterial and antifungal properties against various pathogens. This suggests potential therapeutic applications in treating infectious diseases.
The biological activity of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets. Techniques such as radiolabeled ligand binding assays are commonly employed to assess these interactions.
- Pharmacokinetics : Recent pharmacokinetic studies have assessed the absorption, distribution, metabolism, and elimination (ADME) properties of the compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential efficacy as a drug candidate .
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine against specific viral strains. The results indicated significant inhibition of viral replication with an IC50 value indicating effective concentrations for therapeutic use. Further research is needed to elucidate the precise mechanisms by which this compound exerts its antiviral effects.
Serotonin Receptor Modulation Study
Another study investigated the modulation of serotonin receptors by this compound. It was found that 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine could enhance receptor activity in vitro. This suggests potential applications in developing treatments for mood disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | C₈H₅BrN₂ | Lacks trifluoromethyl groups; simpler structure. |
| 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | C₈H₅F₃N₂ | Contains one trifluoromethyl group; no bromine. |
| 4-(Trifluoromethyl)imidazo[1,2-a]pyridine | C₈H₅F₃N₂ | Different substitution pattern; potential different activity profile. |
This table highlights how the trifluoromethyl groups in 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine may enhance its biological activity compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine core. A microwave-assisted one-pot approach (adapted from Patil et al., 2014) is effective for introducing bromine at the 3-position, utilizing N-bromosuccinimide (NBS) under controlled microwave irradiation (80–100°C, 30 min) . For trifluoromethylation at positions 2 and 7, copper-mediated cross-coupling with trifluoromethylating reagents (e.g., TMSCF₃) or halogen exchange (using CF₃I) under palladium catalysis is recommended. Purity optimization (≥95%) requires column chromatography with silica gel (hexane/ethyl acetate gradient) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -60 to -70 ppm.
- HRMS (ESI) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₆BrF₆N₂: 387.9562; observed: 387.9558) .
- IR Spectroscopy : Peaks at ~1130 cm⁻¹ (C-F stretching) and ~750 cm⁻¹ (C-Br) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability testing via TGA/DSC shows decomposition above 200°C. Store at -20°C under inert gas (Ar/N₂) to prevent bromine displacement or hydrolysis .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination and trifluoromethylation?
- Methodological Answer :
- Bromination : Use steric and electronic directing groups. For example, electron-rich positions (C-3 of imidazo[1,2-a]pyridine) are brominated preferentially with NBS in acetonitrile at 50°C .
- Trifluoromethylation : Copper(I) iodide and 1,10-phenanthroline as ligands enhance selectivity for C-2 and C-7 positions. Computational modeling (DFT) predicts favorable transition states for CF₃ insertion .
Q. What computational strategies optimize reaction pathways for this compound?
- Methodological Answer : Reaction path searches using quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates. For example, Fukui indices predict electrophilic attack sites for bromination. Machine learning (ML) models trained on imidazo[1,2-a]pyridine derivatives can screen optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. How does structural modification (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Pharmacological Screening : Test against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays. The bromine atom enhances binding affinity via halogen bonding, while CF₃ groups improve metabolic stability .
- SAR Studies : Compare IC₅₀ values of 3-Bromo-2,7-bis(trifluoromethyl) derivatives with non-halogenated analogs. Data from imidazo[1,2-a]pyrimidines suggest trifluoromethyl groups reduce off-target toxicity by 40% .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar imidazo[1,2-a]pyridine derivatives: How to resolve?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
